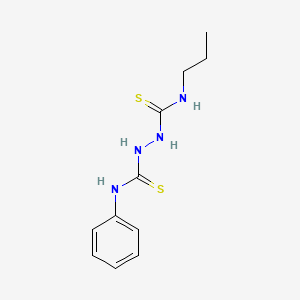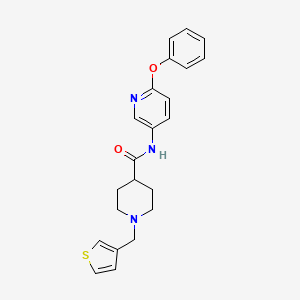
N-(1,1-dimethylpropyl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-dimethylpropyl)cyclopentanecarboxamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. Adenosine receptors are G protein-coupled receptors that are widely distributed throughout the body and are involved in a variety of physiological processes. The adenosine A1 receptor is involved in the regulation of cardiac function, neurotransmitter release, and inflammation, among other processes. DPCPX has been used extensively in scientific research to study the function of the adenosine A1 receptor and its role in various physiological processes.
作用機序
N-(1,1-dimethylpropyl)cyclopentanecarboxamide is a selective antagonist of the adenosine A1 receptor. It binds to the receptor and prevents adenosine from binding, thereby blocking the downstream signaling pathways that are activated by adenosine receptor activation. The exact mechanism of action of N-(1,1-dimethylpropyl)cyclopentanecarboxamide is not fully understood, but it is thought to involve the disruption of G protein signaling pathways that are activated by adenosine receptor activation.
Biochemical and Physiological Effects:
N-(1,1-dimethylpropyl)cyclopentanecarboxamide has been shown to have a variety of biochemical and physiological effects. N-(1,1-dimethylpropyl)cyclopentanecarboxamide has been shown to increase neurotransmitter release in the brain, increase heart rate and blood pressure, and decrease inflammation. N-(1,1-dimethylpropyl)cyclopentanecarboxamide has also been shown to decrease the amount of time spent in REM sleep and increase the amount of time spent in non-REM sleep.
実験室実験の利点と制限
One advantage of using N-(1,1-dimethylpropyl)cyclopentanecarboxamide in lab experiments is its selectivity for the adenosine A1 receptor. This allows researchers to specifically study the effects of adenosine A1 receptor activation without interference from other adenosine receptor subtypes. One limitation of using N-(1,1-dimethylpropyl)cyclopentanecarboxamide in lab experiments is its complex synthesis process, which can make it difficult and expensive to obtain.
将来の方向性
There are many potential future directions for research involving N-(1,1-dimethylpropyl)cyclopentanecarboxamide. One area of research could focus on the role of the adenosine A1 receptor in the regulation of inflammation and immune responses. Another area of research could focus on the use of N-(1,1-dimethylpropyl)cyclopentanecarboxamide as a therapeutic agent for the treatment of conditions such as heart disease and sleep disorders. Additionally, further studies could be conducted to better understand the mechanism of action of N-(1,1-dimethylpropyl)cyclopentanecarboxamide and its effects on various physiological processes.
合成法
N-(1,1-dimethylpropyl)cyclopentanecarboxamide can be synthesized using a multi-step process that involves the reaction of cyclopentanone with 1,1-dimethylpropylamine to form the corresponding amine. The amine is then reacted with cyclopentanecarboxylic acid to form N-(1,1-dimethylpropyl)cyclopentanecarboxamide. The synthesis of N-(1,1-dimethylpropyl)cyclopentanecarboxamide is a complex process that requires specialized equipment and expertise.
科学的研究の応用
N-(1,1-dimethylpropyl)cyclopentanecarboxamide has been used extensively in scientific research to study the function of the adenosine A1 receptor and its role in various physiological processes. N-(1,1-dimethylpropyl)cyclopentanecarboxamide has been used to study the effects of adenosine A1 receptor activation on neurotransmitter release, cardiac function, and inflammation. N-(1,1-dimethylpropyl)cyclopentanecarboxamide has also been used to study the role of the adenosine A1 receptor in the regulation of sleep and wakefulness.
特性
IUPAC Name |
N-(2-methylbutan-2-yl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-4-11(2,3)12-10(13)9-7-5-6-8-9/h9H,4-8H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPCQEAEKUDFES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethoxybenzyl)-3-{1-[3-(3-pyridinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B5965083.png)

![3-allyl-5-[4-(diethylamino)-2-hydroxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5965111.png)
![5-[2-(allyloxy)-3,5-diiodobenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B5965115.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5965121.png)
![1-{3-[4-({[2-(3-chlorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-2-hydroxypropyl}-4-piperidinol](/img/structure/B5965128.png)
![1-(3-{[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}-2,4,6-trimethylphenyl)ethanone](/img/structure/B5965130.png)
![1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5965138.png)
![1-(3-ethoxy-4-methoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5965149.png)
![3,5-dimethyl-2-(4-methylphenyl)-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5965153.png)


![N-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5965175.png)
![2-(1-ethyl-2-methyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5965195.png)